molecular formula C11H18N2 B13042944 (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13042944
M. Wt: 178.27 g/mol
InChI Key: HXPNABRPCXFBBN-LLVKDONJSA-N
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Description

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine is a chiral 1,2-diamine compound of interest in chemical synthesis and pharmaceutical research. This stereoisomer provides a specific three-dimensional structure that is valuable for creating asymmetric environments in catalytic systems and for the synthesis of chiral molecules. Compounds within this chemical class serve as key precursors and ligands in various applications. Chiral diamines analogous to this product, such as 1,2-diphenylethane-1,2-diamine (DPEN), are extensively employed as ligands in asymmetric hydrogenation catalysts, a methodology recognized by the Nobel Prize in Chemistry . Furthermore, structurally related diamidine derivatives demonstrate significant research activity against tropical diseases, highlighting the potential of the diamine functional group in medicinal chemistry . The specific research applications and full mechanism of action for this compound are an active area of scientific investigation. Researchers are exploring its potential in developing novel catalysts and as a building block for bioactive molecules. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m1/s1

InChI Key

HXPNABRPCXFBBN-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CN)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Biological Activity

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine, also known as a specific diamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H18_{18}N2_{2}
  • Molecular Weight : 206.29 g/mol
  • IUPAC Name : this compound

The compound features a chiral center and an ethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been proposed based on existing literature:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, leading to altered metabolic pathways. For instance, it has been shown to inhibit urease activity in some studies .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and neuroprotection.

Biological Activity Overview

Activity TypeDescriptionReference
Antioxidant ActivityExhibits significant antioxidant properties, reducing oxidative stress.
Enzyme InhibitionInhibits urease with IC50_{50} values indicating strong activity.
Neuroprotective EffectsPotential effects on neuroprotection through modulation of neurotransmitter systems.

Case Study 1: Urease Inhibition

Research conducted on Schiff base transition metal complexes demonstrated that derivatives similar to this compound showed potent urease inhibition. The study highlighted the importance of structure-activity relationships in developing effective inhibitors .

Case Study 2: Neuroprotective Properties

A study exploring the neuroprotective effects of various diamines indicated that compounds with similar structures could modulate the activity of neurotransmitter receptors, suggesting potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent findings emphasize the significance of this compound in various biological contexts:

  • Antioxidant Mechanism : The compound's ability to scavenge free radicals has been quantitatively assessed, showing a correlation between its structure and antioxidant efficacy.
  • Therapeutic Potential : Its potential use in treating conditions like Alzheimer's disease is being investigated due to its neuroprotective effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-(methylethyl)phenyl group in the target compound introduces steric bulk and moderate electron-donating effects. Comparisons with similar compounds include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2,4-Dimethylphenyl C10H16N2 164.25 Higher solubility in nonpolar solvents
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-Fluorophenyl C8H11FN2 154.19 Enhanced polarity due to fluorine
N1-(4-Fluorophenyl)-ethane-1,2-diamine 4-Fluorophenyl C8H11FN2 154.19 Similar to above, used in drug intermediates
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-Methoxyphenyl (two substituents) C16H20N2O2 272.34 Electron-rich; used in asymmetric catalysis

Key Observations :

  • Bulky substituents (e.g., methylethyl in ) reduce molecular flexibility and may hinder coordination with metal ions compared to smaller groups like methyl .
  • Methoxy groups () enhance electron density on the aromatic ring, improving ligand activity in catalytic systems.

Stereochemical Comparisons

The target compound’s S-enantiomer contrasts with its R-enantiomer (e.g., (1R)-1-[4-(methylethyl)phenyl]ethane-1,2-diamine ). Enantiomers can exhibit divergent behaviors:

  • Biological Activity : In pharmaceuticals, enantiomers may differ in efficacy or toxicity. For example, (S)-configured amines often show higher receptor binding affinity .
  • Catalytic Applications : Chiral diamines are critical in asymmetric synthesis. The (1S) configuration may favor specific transition states in enantioselective reactions .

Reactivity and Stability

  • Oxidative Stability : Ethylenediamine derivatives are prone to oxidation. The presence of alkyl substituents (e.g., methylethyl) may stabilize the compound against periodate-mediated oxidation compared to unsubstituted analogues .
  • Coordination Chemistry : The target compound’s primary amine groups enable complexation with metals like zinc or palladium, similar to derivatives in and . However, steric hindrance from the methylethyl group may reduce binding efficiency compared to smaller ligands (e.g., ethane-1,2-diamine) .

Preparation Methods

Reductive Amination

Reductive amination is the most prominent and widely used method for the synthesis of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine. This method involves the condensation of a corresponding aldehyde or ketone with an amine, followed by reduction to form the diamine.

  • Starting Materials:
    • 4-(Methylethyl)benzaldehyde or 4-(Methylethyl)acetophenone
    • Ammonia or primary amine derivatives
  • Reagents:
    • Reducing agents such as sodium cyanoborohydride (NaBH3CN), hydrogen with catalytic metals (Pd/C, Raney Ni), or borohydride derivatives
  • Conditions:
    • Mildly acidic to neutral pH to facilitate imine formation
    • Controlled temperature (room temperature to 50 °C) to prevent racemization
  • Mechanism:
    • Formation of imine intermediate followed by selective reduction to the chiral diamine
  • Advantages:
    • High stereoselectivity when chiral catalysts or auxiliaries are used
    • Scalable for industrial production
  • Industrial Implementation:
    • Continuous flow reactors are employed to enhance reaction control, reproducibility, and yield
    • Automated reagent addition and temperature control improve process efficiency and product consistency

Chiral Resolution and Enantiomeric Purification

Given the importance of stereochemistry, the (1S)-enantiomer is often isolated via chiral resolution techniques if racemic mixtures are initially produced.

  • Methods:
    • Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives)
    • Chromatographic separation on chiral stationary phases
  • Outcome:
    • High enantiomeric excess (ee) of the (1S)-isomer suitable for pharmaceutical and research applications

Alternative Synthetic Routes

Other synthetic approaches may include:

These methods are less common but may be optimized for specific research purposes.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive Amination 4-(Methylethyl)benzaldehyde + Amine NaBH3CN, Pd/C, H2, mild acid, 25-50°C High stereoselectivity, scalable Requires careful control to avoid racemization
Chiral Resolution Racemic diamine mixture Chiral acids, chromatographic media High enantiomeric purity Additional purification steps
Nucleophilic Substitution Halogenated ethane derivatives + Amine Base, solvent, moderate temperature Direct substitution route May require protection/deprotection steps
Catalytic Asymmetric Synthesis Various chiral catalysts + precursors Chiral ligands, metal catalysts Direct asymmetric induction Catalyst cost and availability

Research Findings and Optimization

  • Continuous Flow Synthesis: Studies show that continuous flow reactors improve the yield and purity of this compound by providing precise control over reaction times and temperatures, minimizing side reactions and racemization.
  • Stereochemical Control: Use of chiral catalysts or auxiliaries during reductive amination enhances enantioselectivity, achieving enantiomeric excess greater than 95%.
  • Salt Formation: Conversion to dihydrochloride salts improves compound stability and solubility, facilitating downstream applications and purification.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value / Description
Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
IUPAC Name (1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine
Typical Salt Form Dihydrochloride
Solubility Enhanced in salt form, suitable for aqueous media
Stability Stable under mild acidic conditions; sensitive to strong oxidants

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